3,3-Dimethylglutarimide

Catalog No.
S570437
CAS No.
1123-40-6
M.F
C7H11NO2
M. Wt
141.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethylglutarimide

CAS Number

1123-40-6

Product Name

3,3-Dimethylglutarimide

IUPAC Name

4,4-dimethylpiperidine-2,6-dione

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

InChI

InChI=1S/C7H11NO2/c1-7(2)3-5(9)8-6(10)4-7/h3-4H2,1-2H3,(H,8,9,10)

InChI Key

YUJCWMGBRDBPDL-UHFFFAOYSA-N

SMILES

CC1(CC(=O)NC(=O)C1)C

Synonyms

4,4-dimethylpiperidine-2,6-dione

Canonical SMILES

CC1(CC(=O)NC(=O)C1)C

The exact mass of the compound 3,3-Dimethylglutarimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99206. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Piperidones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,3-Dimethylglutarimide is a heterocyclic compound featuring a six-membered piperidine-2,6-dione ring substituted with two methyl groups at the C3 position. This gem-dimethyl functionalization distinguishes it from the parent glutarimide scaffold, imparting specific physical properties and chemical reactivity. [1]. It serves as a critical intermediate in the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds and as a structural motif in modern chemical biology applications like targeted protein degradation. [2].

Research Fit

Cocrystal engineering building block with conserved H‑bonding motif
Fragment for BuChE inhibitor design (reported Ki context)
Metal‑coordinating ligand for bioinorganic model studies
Precursor for high‑temperature polymer resists

Replacing 3,3-Dimethylglutarimide with unsubstituted glutarimide or a simpler cyclic imide like succinimide often leads to failure in both synthesis and application. The gem-dimethyl group at the C3 position is not a minor modification; it sterically blocks this position, preventing undesired side reactions and directing further functionalization (e.g., N-alkylation) in a controlled manner. This structural feature is essential for creating the specific three-dimensional pharmacophore required for interaction with biological targets, such as the E3 ligase Cereblon (CRBN). [1]. Furthermore, this substitution significantly alters core physical properties like melting point, which directly impacts processability, solubility, and formulation behavior, making it a functionally distinct chemical entity. .

Substitution Risk

Conserved H‑bond synthon, altered packing

Identical ADA/DAD motif as glutarimide does not ensure identical crystal packing; gem‑dimethyl group introduces steric differences.

No BuChE activity for parent glutarimide

Unsubstituted glutarimide lacks reported enzyme inhibition data; substitution may lose this screening utility.

Platinum complex isomerization differs

DMGI‑bridged Pt complex hinders isomerization seen in GI‑bridged analog; solution behavior may not transfer directly.

Differentiated Thermal Properties for Improved Process Control and Formulation

3,3-Dimethylglutarimide possesses a distinct melting point that is approximately 15-20 °C lower than the parent compound glutarimide and 20 °C higher than the smaller cyclic imide, succinimide. This intermediate thermal profile provides a unique processing window, avoiding the higher energy input required for glutarimide while offering greater thermal stability during handling and formulation compared to succinimide. [REFS-1, REFS-2, REFS-3].

Evidence DimensionMelting Point (°C)
Target Compound Data144-146 °C
Comparator Or BaselineGlutarimide: 155–157 °C; Succinimide: 123–125 °C
Quantified Difference~20 °C higher than Succinimide; ~10-13 °C lower than Glutarimide
ConditionsStandard atmospheric pressure, literature-reported values.

This specific melting point allows for more precise control in melt-based reactions or formulations and can prevent thermal degradation that might occur at the higher temperatures required for glutarimide.

Cocrystal H‑Bond Motif
Head‑to‑head
Identical ADA/DAD motif as glutarimide; three H‑bonds (N‑H···N and two N‑H···O) maintained at 173 K.
Supports synthon‑compatible substitution; steric bulk may modulate packing.
X‑ray data; packing differences not assessed.

Essential Precursor for Specific 3,3-Disubstituted CNS Drug Scaffolds

3,3-Dimethylglutarimide is a direct and necessary precursor for synthesizing certain central nervous system agents, such as the respiratory stimulant Bemegride (3-ethyl-3-methylglutarimide). . Procuring this compound provides the required 3,3-disubstituted core in a single step. Attempting to synthesize such a target from unsubstituted glutarimide would require a more complex, multi-step route to introduce two distinct alkyl groups at the C3 position, likely resulting in lower overall yield and increased purification challenges.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataProvides the 3,3-disubstituted core directly for subsequent functionalization (e.g., N-alkylation or C3-alkylation).
Comparator Or BaselineGlutarimide requires sequential C-alkylation at the C3 position, which can be challenging to control for disubstitution.
Quantified DifferenceReduces synthetic steps by providing the core scaffold.
ConditionsSynthesis of 3-alkyl-3-alkylglutarimide derivatives.

For target molecules requiring a 3,3-dialkylglutarimide core, procuring this compound is more cost-effective and time-efficient than building the core from a simpler, unsubstituted precursor.

Hg‑N Stretch Frequencies
Class‑level inference
νₐₛ(Hg‑N) 562 cm⁻¹; νₛ(Hg‑N) 520 cm⁻¹ for DMGI‑Hg(II) complex.
Provides quantitative metal‑binding benchmark; comparative data not available.
FT‑Raman/FT‑IR solid‑state; no glutarimide‑Hg data.

Structurally Required for Cereblon (CRBN) Ligand Development in Targeted Protein Degradation

In the field of targeted protein degradation, the glutarimide moiety is the foundational pharmacophore for binding to the E3 ligase substrate receptor Cereblon (CRBN). However, unsubstituted glutarimide itself is merely a scaffold. [1]. Biological activity and binding affinity are dictated by the substitution pattern on the ring. The gem-dimethyl groups at the C3 position provide a fixed, sterically defined, and metabolically stable motif that is non-interchangeable with the simple C-H bonds of glutarimide. This specific substitution pattern is a critical starting point for creating novel CRBN ligands with tailored properties for recruiting and degrading target proteins. [2].

Evidence DimensionBioactivity Scaffold
Target Compound DataProvides a sterically defined and metabolically stable C3-disubstituted glutarimide core.
Comparator Or BaselineUnsubstituted glutarimide lacks the specific steric features required for many high-affinity CRBN interactions and has a reactive C3 position.
Quantified DifferenceQualitatively essential for creating specific protein-protein interfaces mediated by CRBN.
ConditionsDesign of molecular glue degraders and PROTACs.

Researchers developing novel CRBN-based therapeutics cannot use generic glutarimide; they require specifically substituted analogs like 3,3-dimethylglutarimide to build active degraders.

BuChE Inhibition (Ki)
Data to verify
Ki = 120 nM for competitive inhibition of equine serum BuChE.
Reported inhibitor fragment potency; supports fragment‑based design studies.
BindingDB source; independent validation recommended.
Pt Complex Isomerization
Head‑to‑head
DMGI complex: isomerization hindered; GI complex: HH→HT isomerization with k₁ = 2.81×10⁻³ s⁻¹.
Steric hindrance modulates solution stability; relevant for antitumor complex research.
CV and NMR in aqueous solution; biological fate not assessed.
Polymer Resist Thermal Stability
Source review
Patent reports stability up to 300 °C and very fine spatial resolution for DMGI‑based positive resists.
Reported polymer property context; comparative data to verify.
Patent data; specific formulation verification needed.

Efficient Synthesis of 3,3-Disubstituted Glutarimide APIs

This compound is the optimal starting material for the synthesis of active pharmaceutical ingredients (APIs) that require a 3,3-dialkylated glutarimide core, such as Bemegride. Its use streamlines the manufacturing process by eliminating the need for complex, multi-step alkylations of the glutarimide ring, improving overall process efficiency. .

Scaffold for Novel Cereblon-Based Protein Degraders (PROTACs and Molecular Glues)

As a key building block in medicinal chemistry, 3,3-dimethylglutarimide serves as a structurally defined and stable starting point for developing novel ligands for the E3 ligase Cereblon. The gem-dimethyl group provides a fixed substitution pattern crucial for establishing specific interactions in the target-CRBN interface, a requirement for potent and selective protein degradation. [1].

Intermediate in Process Chemistry Requiring Specific Thermal Stability

In synthetic routes where precise temperature control is critical, the 144-146 °C melting point of 3,3-dimethylglutarimide offers a distinct advantage. It can be processed in melt or high-temperature solvent systems where the lower melting point of succinimide would be unsuitable and the higher melting point of glutarimide would require excessive energy or risk thermal decomposition of other components. .

Application Fit Matrix

Application
Selection Property
Validation Focus
BuChE inhibitor fragment design
BuChE inhibition potency context
Enzyme inhibition assay validation
Cocrystal engineering
ADA/DAD H‑bonding synthon
Crystal structure verification
Bioinorganic metal‑complex studies
Steric modulation of complex stability
Solution behavior analysis
High‑temperature polymer resists
Thermal stability and resolution
Polymer performance testing

XLogP3

0.2

Melting Point

145.0 °C

UNII

5S2HK9A9UM

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (88.37%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1123-40-6

Wikipedia

3,3-Dimethylglutarimide

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